molecular formula C11H6Br2O2 B2380399 5-(2,5-Dibromophenyl)furan-2-carbaldehyde CAS No. 591723-91-0

5-(2,5-Dibromophenyl)furan-2-carbaldehyde

Cat. No.: B2380399
CAS No.: 591723-91-0
M. Wt: 329.975
InChI Key: CXDBOCHHFYJLDF-UHFFFAOYSA-N
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Description

“5-(2,5-Dibromophenyl)furan-2-carbaldehyde” is an organic compound with the molecular formula C11H6Br2O2 . It consists of a furan ring with aldehyde groups .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a protocol for the one-step synthesis of a related compound, Furan-2-Carbaldehyde-d, in quantitative yield using adapted Vilsmeier conditions has been described .


Molecular Structure Analysis

The molecular structure of “this compound” comprises a furan ring with aldehyde groups . The compound has a molecular weight of 329.97 .

Scientific Research Applications

Thermodynamic Properties

Research into compounds structurally related to 5-(2,5-Dibromophenyl)furan-2-carbaldehyde, like 5(nitrophenyl) furan-2-carbaldehyde isomers, has focused on determining their thermodynamic properties. These studies are crucial for understanding the synthesis, purification, and application processes of these compounds. The determination of properties like enthalpies, entropies, and Gibbs energies of sublimation and evaporation offers insights into their theoretical and practical aspects (Dibrivnyi et al., 2015).

Synthesis and Reactivity

Studies have described convenient routes to synthesize furan- and thiophen-2-carboxylic acids with halogen atoms, including methods relevant to compounds like this compound. Understanding the bromination of related compounds in the presence of aluminum chloride is significant for developing synthetic pathways and reactivity profiles (Chadwick et al., 1973).

Photocatalytic Applications

Furan-2-carbaldehydes, a group that includes this compound, have been utilized as green C1 building blocks in the synthesis of bioactive compounds like quinazolin-4(3H)-ones. These compounds are used in ligand-free photocatalytic C–C bond cleavage, highlighting their potential in green chemistry and sustainable applications (Yu et al., 2018).

Antioxidant Agent Synthesis

The catalytic synthesis of novel chalcone derivatives using furan-2-carbaldehydes demonstrates their application in creating potent antioxidant agents. This includes the study of their structure, in vitro antioxidant activity, and molecular interactions, which are pivotal in the development of new therapeutic agents (Prabakaran et al., 2021).

Biorefining Processes

In the context of green chemistry and sustainability, furan-2-carbaldehydes play a critical role in biorefining processes. They are key intermediates in the heterogeneously catalyzed reactions of carbohydrates for the production of furfural and hydroxymethylfurfural, essential chemicals in the industry. This application underscores their significance in developing environmentally friendly production methods (Karinen et al., 2011).

Properties

IUPAC Name

5-(2,5-dibromophenyl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Br2O2/c12-7-1-3-10(13)9(5-7)11-4-2-8(6-14)15-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXDBOCHHFYJLDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C2=CC=C(O2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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